3,5-Dibromo-4-methylphenyl acetate
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Overview
Description
3,5-Dibromo-4-methylphenyl acetate is an organic compound characterized by the presence of bromine atoms and a methyl group attached to a phenyl ring, which is further esterified with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylphenyl acetate typically involves the bromination of 4-methylphenyl acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methylphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc dust in acetic acid.
Major Products:
Substitution: Products like 3,5-diamino-4-methylphenyl acetate.
Oxidation: 3,5-Dibromo-4-methylbenzoic acid.
Reduction: 4-methylphenyl acetate.
Scientific Research Applications
3,5-Dibromo-4-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylphenyl acetate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, although specific pathways and targets would depend on the derivative being studied .
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxyphenyl acetate
- 3,5-Dibromo-4-methylbenzoic acid
- 3,5-Dibromo-4-methylphenylboronic acid
Comparison: 3,5-Dibromo-4-methylphenyl acetate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds with hydroxyl or carboxyl groups. This makes it particularly useful in esterification reactions and as an intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8Br2O2 |
---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
(3,5-dibromo-4-methylphenyl) acetate |
InChI |
InChI=1S/C9H8Br2O2/c1-5-8(10)3-7(4-9(5)11)13-6(2)12/h3-4H,1-2H3 |
InChI Key |
BQHYOTCJRNPGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC(=O)C)Br |
Origin of Product |
United States |
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